molecular formula C8H13BClNO2 B1412239 (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride CAS No. 1704073-43-7

(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride

Cat. No. B1412239
M. Wt: 201.46 g/mol
InChI Key: SOKSBPLFNKOJLB-UHFFFAOYSA-N
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Description

“(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride” is a benzyl boronic acid tag for the subcellular targeting of cargo to the nucleus . It is also used in the preparation of modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice .


Molecular Structure Analysis

The InChI code for “(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride” is 1S/C8H12BNO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6,11-12H,10H2,1H3;1H . This indicates that the compound has a molecular weight of 201.46 and its linear formula is C8H13BClNO2 .


Physical And Chemical Properties Analysis

“(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride” is a solid at room temperature . It should be stored in a refrigerated environment .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

The study of boronic acid derivatives, such as amino-3-fluorophenyl boronic acid, highlights their importance in the synthesis of biologically active compounds and pharmaceutical agents. These derivatives are widely used in various synthetic chemistry applications, including Suzuki cross-coupling reactions, Petasis reaction, and asymmetric synthesis of amino acids, among others. The pendant amine facilitates attachment to polymers, making them useful for constructing glucose sensing materials that operate at physiological pH levels (Das et al., 2003).

Chemical Sensing and Biological Labeling

Boronic acids, including derivatives like {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids, serve as synthetic intermediates and building blocks in sensing, protein manipulation, therapeutics, biological labeling, and separation. Their multifunctionality, as demonstrated through structural studies, offers new opportunities for application in diverse fields (Zhang et al., 2017).

Optical Modulation and Nanotechnology

Phenyl boronic acids (PBA) are pivotal in the development of technologies for saccharide recognition due to their binding ligand properties to pendant diols. This has been exemplified in the construction of carbon nanotube-based systems for saccharide recognition, showcasing a direct link between molecular structure and optical properties. Such studies are crucial for advancing sensor technologies and understanding the modulation of optical properties in nanomaterials (Mu et al., 2012).

Catalysis and Synthetic Chemistry

The role of boronic acids in catalysis is exemplified by 2,4-bis(trifluoromethyl)phenylboronic acid's efficiency in dehydrative amidation between carboxylic acids and amines. Such catalysts highlight the versatility of boronic acids in synthetic chemistry, including peptide synthesis, and underscore their potential in developing new synthetic methodologies (Wang et al., 2018).

Viral Entry Inhibition

In the context of antiviral strategies, carbon nanodots functionalized with boronic acid or amine groups have demonstrated potential in interfering with the entry of herpes simplex virus type 1 (HSV-1). Such nanostructures highlight the therapeutic potential of boronic acid derivatives in modulating viral attachment and entry, presenting a novel avenue for antiviral drug development (Barras et al., 2016).

Safety And Hazards

“(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . Precautionary measures include not eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and storing in a dry place with the container tightly closed .

Future Directions

The future directions of “(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride” could involve its use in the preparation of modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice . It could also be used in the development of modified carbon electrodes adsorbed with aminophenol, used for the detection of NADH and H2O2 .

properties

IUPAC Name

[4-(1-aminoethyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6,11-12H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKSBPLFNKOJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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